molecular formula C9H8O3 B12057988 (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B12057988
M. Wt: 167.14 g/mol
InChI Key: NGSWKAQJJWESNS-FJXVDKIJSA-N
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Description

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The compound is isotopically labeled with carbon-13 at positions 1, 2, and 3, which makes it useful in various scientific studies, particularly in tracing and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

The major products formed from these reactions include quinone derivatives, saturated phenylpropanoids, and various substituted phenylpropanoids.

Scientific Research Applications

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and intermediates.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylpropanoids in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isotopic labeling allows for detailed studies of these interactions and the compound’s metabolic fate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features but lacking the isotopic labeling.

    4-Hydroxycinnamic acid: Another phenylpropanoid with a similar backbone but different functional groups.

Uniqueness

The isotopic labeling of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid makes it unique and valuable for tracing studies and mechanistic investigations. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.

Properties

Molecular Formula

C9H8O3

Molecular Weight

167.14 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1

InChI Key

NGSWKAQJJWESNS-FJXVDKIJSA-N

Isomeric SMILES

C1=CC(=CC=C1/[13CH]=[13CH]/[13C](=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Origin of Product

United States

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